molecular formula C9H12O3 B2488741 Methyl 4-ethynyloxane-4-carboxylate CAS No. 1509901-08-9

Methyl 4-ethynyloxane-4-carboxylate

Cat. No. B2488741
Key on ui cas rn: 1509901-08-9
M. Wt: 168.192
InChI Key: ZWYOBCBPOGJGOK-UHFFFAOYSA-N
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Patent
US09062092B2

Procedure details

4-Chloroethynyl-tetrahydro-pyran-4-carboxylic acid methyl ester (1.01 g, 5 mmol) and copper powder (1.6 g, 25 mmol) were suspended in tetrahydrofuran (100 mL). Acetic acid (15 mL) was added and the reaction mixture was heated to 60° C. for 3 hours. After this time, the reaction mixture was poured onto water (copper powder was filtered off with the use of the filtration paper) and extracted with diethyl ether (3×50 mL). The combined organic extracts were washed with saturated solution of ammonium chloride (3×50 mL), with saturated solution of sodium bicarbonate (2×50 mL) and with water (50 mL). This water phase was extracted with diethyl ether (50 mL). Combined organic extracts were washed with brine (50 mL) and dried over magnesium sulfate, filtered through a 2 cm layer of silica gel (silica gel layer was washed with 50 mL of ethyl acetate), and concentrated under reduced pressure. After drying under high vacuum for one day, the title compound was isolated (0.84 g, quantitative yield) as a colorless oil. Rf=0.37, 30% ethyl acetate in iso-hexanes, phosphomolybdic acid in ethanol. LCMS (m/z) 169.0 [M+H]′ Tr=2.43 min (Gemini 5u C18 110 Å, 50×4.60 mm 5 micron column, 3.5 min, 2 ml/min, 5-100% acetonitrile/water, 0.1% acetic acid modifier gradient). 1H NMR (400 MHz, CDCl3): δ 3.80-3.67 (m, 4H), 3.73 (s, 3H), 2.34 (s, 1H), 1.98 (m, 2H), 1.80 (m, 2H).
Name
4-Chloroethynyl-tetrahydro-pyran-4-carboxylic acid methyl ester
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
copper
Quantity
1.6 g
Type
catalyst
Reaction Step Four
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1([C:11]#[C:12]Cl)[CH2:10][CH2:9][O:8][CH2:7][CH2:6]1)=[O:4].C(O)(=O)C>O1CCCC1.[Cu]>[CH3:1][O:2][C:3]([C:5]1([C:11]#[CH:12])[CH2:6][CH2:7][O:8][CH2:9][CH2:10]1)=[O:4]

Inputs

Step One
Name
4-Chloroethynyl-tetrahydro-pyran-4-carboxylic acid methyl ester
Quantity
1.01 g
Type
reactant
Smiles
COC(=O)C1(CCOCC1)C#CCl
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
copper
Quantity
1.6 g
Type
catalyst
Smiles
[Cu]
Step Five
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered off with the use of the filtration paper) and
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×50 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with saturated solution of ammonium chloride (3×50 mL), with saturated solution of sodium bicarbonate (2×50 mL) and with water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
This water phase was extracted with diethyl ether (50 mL)
WASH
Type
WASH
Details
Combined organic extracts were washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through a 2 cm layer of silica gel (silica gel layer was washed with 50 mL of ethyl acetate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
After drying under high vacuum for one day
Duration
1 d

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1(CCOCC1)C#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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